molecular formula C10H13NO2 B1606341 2-Acetamidophenethyl Alcohol CAS No. 69258-86-2

2-Acetamidophenethyl Alcohol

Cat. No.: B1606341
CAS No.: 69258-86-2
M. Wt: 179.22 g/mol
InChI Key: USNPJOCIOSNHDE-UHFFFAOYSA-N
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Description

2-Acetamidophenethyl Alcohol (CAS 69258-86-2) is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its IUPAC name is N-[2-(2-hydroxyethyl)phenyl]acetamide, characterized by an acetamido group attached to a phenethyl alcohol backbone. Key properties include a boiling point of 391.3°C (at 760 mmHg), density of 1.172 g/cm³, and a calculated XLogP3 value of 0.1, indicating moderate hydrophilicity .

This compound has been utilized in patents as an additive in alcohol-based fuels to reduce pollutant emissions and as a histamine H4 receptor antagonist in pharmaceutical research . Its structure features two hydrogen bond donors (hydroxyl and acetamido groups) and two acceptors, contributing to its reactivity and biological interactions.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNPJOCIOSNHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219323
Record name Acetanilide, 2'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69258-86-2
Record name Acetanilide, 2'-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069258862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidophenethyl Alcohol can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminophenethanol with 2-acetyl-4,5-dichloro-3(2H)-pyridazinone in the presence of a suitable solvent like tetrahydrofuran . The reaction typically occurs at room temperature and yields the desired product in high purity.

Industrial Production Methods: Industrial production of 2-Acetamidophenethyl Alcohol often involves the catalytic hydrogenation of phenylacetonitrile followed by acetylation. This method is favored due to its scalability and cost-effectiveness. The reaction conditions usually include high pressure and temperature, along with the use of catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidophenethyl Alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to yield primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylacetic acid or acetophenone.

    Reduction: Formation of 2-aminophenethyl alcohol.

    Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

2-Acetamidophenethyl Alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Acetamidophenethyl Alcohol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate pathways . The compound may also influence the activity of enzymes involved in metabolic processes, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Paracetamol (Acetaminophen)
  • Structure : Contains an acetamido group and hydroxyl group on a benzene ring but lacks the ethyl alcohol chain.
  • Key Differences: Lower molecular weight (151.16 g/mol) and higher XLogP3 (0.51) compared to 2-Acetamidophenethyl Alcohol.
2-Aminophenethyl Alcohol
  • Structure : Replaces the acetamido group with an amine group.
  • Key Differences :
    • Increased reactivity due to the free amine, leading to applications in organic synthesis.
    • Lower XLogP3 (-0.3 ) compared to 2-Acetamidophenethyl Alcohol, suggesting higher hydrophilicity .
2-Fluorophenethyl Alcohol
  • Structure : Fluorine substituent at the ortho position of the benzene ring.
  • Key Differences :
    • Reduced molecular weight (140.16 g/mol ) and higher volatility (lower boiling point).
    • Fluorine enhances electronegativity, altering solubility and metabolic stability .

Positional and Substitutional Isomers

4-Acetamidophenylacetic Acid
  • Structure : Free carboxylic acid instead of an ethyl alcohol group.
  • Key Differences :
    • Higher acidity (pKa ~4.5) due to the carboxylic acid, impacting pharmacokinetics.
    • Used in drug intermediates but less stable in fuel additives .
2-(2,6-Dichlorophenyl)acetamide
  • Structure : Dichloro substituents on the benzene ring.
  • Key Differences :
    • Chlorine atoms increase molecular weight (204.03 g/mol ) and lipophilicity (XLogP3 2.1 ).
    • Exhibits distinct biological activity, including antimicrobial properties .

Ester Derivatives

Ethyl 2-(4-acetamidophenyl)acetate
  • Structure : Ethyl ester replaces the hydroxyl group.
  • Key Differences :
    • Enhanced lipophilicity (XLogP3 1.8 ) improves membrane permeability.
    • Used in prodrug formulations but lacks the reducing properties of the alcohol group .
Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride
  • Structure : Imidate group with chlorine substituents.
  • Key Differences :
    • Reacts as an electrophile in peptide synthesis, unlike the nucleophilic alcohol.
    • Unique applications in high-throughput chemical libraries .

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Boiling Point (°C) Key Functional Groups
2-Acetamidophenethyl Alcohol 179.22 0.1 391.3 Acetamido, hydroxyl
Paracetamol 151.16 0.51 210 (decomposes) Acetamido, hydroxyl
2-Fluorophenethyl Alcohol 140.16 1.2 225 Fluorine, hydroxyl
2-(2,6-Dichlorophenyl)acetamide 204.03 2.1 315 Dichloro, acetamido

Biological Activity

2-Acetamidophenethyl alcohol, also known as phenethylacetamide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

2-Acetamidophenethyl alcohol is an aromatic compound characterized by the following structural formula:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2

It consists of a phenethyl group linked to an acetamido group, which contributes to its unique biological properties. The compound is known for its moderate solubility in water and higher solubility in organic solvents.

1. Antimicrobial Properties

Research indicates that 2-acetamidophenethyl alcohol exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated, revealing that it can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases .

3. Analgesic Activity

Preliminary studies have suggested that 2-acetamidophenethyl alcohol may possess analgesic properties. Its mechanism is thought to involve the modulation of pain pathways in the central nervous system, similar to other analgesics like acetaminophen .

Toxicological Studies

Toxicokinetic studies have shown that 2-acetamidophenethyl alcohol undergoes hydrolysis by carboxylesterases, leading to the formation of phenethyl alcohol and acetic acid. This metabolic pathway is critical for understanding its safety profile and potential toxicity .

Table 1: Summary of Toxicological Data

Study TypeFindings
Acute ToxicityLow toxicity observed at therapeutic doses
Repeated-Dose ToxicityNo observed adverse effects at specified NOAEL levels
MetabolismHydrolysis by carboxylesterases

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of 2-acetamidophenethyl alcohol, researchers found significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of 2-acetamidophenethyl alcohol in a murine model of arthritis. Results indicated a reduction in joint swelling and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetamidophenethyl Alcohol
Reactant of Route 2
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2-Acetamidophenethyl Alcohol

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